molecular formula C16H20N4O4S B118049 4'-Hydroxy Torsemide CAS No. 99300-67-1

4'-Hydroxy Torsemide

Cat. No. B118049
CAS RN: 99300-67-1
M. Wt: 364.4 g/mol
InChI Key: BJCCDWZGWOVSPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

During the process development of torsemide, several process-related substances, including compounds A-E, were synthesized via simple procedures . Compound B was synthesized from 4-hydroxypyridine . A new process for the synthesis of torsemide from 4-(3-methylphenylamino)-3-pyridine-sulphonamide has been proposed .


Molecular Structure Analysis

The molecular formula of Torsemide is C16H20N4O3S . The computational insights into the structure of Torsemide were studied using the DFT-B3LYP technique with 6-31G (d, p) and 6-31++G (d, p) levels .


Chemical Reactions Analysis

Torsemide is extensively bound to plasma protein (> 99%), and very little enters tubular urine via glomerular filtration . Most renal clearance of Torsemide occurs via active secretion of the drug by the proximal tubules into tubular urine .


Physical And Chemical Properties Analysis

Torsemide is a white to off-white crystalline powder . Its molecular weight is 348.42 .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics Modeling

4’-Hydroxy Torsemide is utilized in pharmacokinetic (PK) and pharmacodynamic (PD) modeling studies. These studies help understand how the drug is processed within the body and its effects on physiological functions. For instance, physiologically based PK-PD modeling can predict the drug’s behavior in different patient populations, including those with genetic polymorphisms like CYP2C9 .

Drug Repositioning Strategy

Research into related substances of Torasemide, such as 4’-Hydroxy Torsemide, is crucial for drug repositioning strategies. These strategies involve finding new therapeutic uses for existing drugs, which can lead to the discovery of additional pharmacological actions .

Treatment of Hypertension and Edema

4’-Hydroxy Torsemide is an analog of Torasemide, which is approved for treating hypertension and edema caused by conditions like congestive heart failure, kidney, or liver disease. Studies on 4’-Hydroxy Torsemide can contribute to the development of more effective treatments for these conditions .

Synthetic Method Development

The synthesis of 4’-Hydroxy Torsemide and its related substances is essential for developing new synthetic methods. These methods can lead to more efficient production processes for the drug and its analogs .

Impurity Profiling

In pharmaceuticals, impurity profiling is critical for drug safety. 4’-Hydroxy Torsemide is used to create standards for impurity profiling, ensuring that the active pharmaceutical ingredients meet safety regulations .

Pharmaceutical Process Development

The compound is integral to the process development of Torasemide. By understanding the synthesis and properties of 4’-Hydroxy Torsemide, researchers can optimize reaction conditions to produce higher quality pharmaceuticals .

Clinical Therapy Settings

4’-Hydroxy Torsemide’s pharmacological data is valuable in clinical therapy settings. Adjusting dosages and treatment regimens based on the compound’s behavior can lead to more personalized and effective patient care .

Safety And Hazards

Torsemide can cause serious eye irritation . Significant adverse events include electrolyte abnormalities, photosensitive reactions, and hypotension .

Future Directions

Pharmacokinetic (PK) and pharmacodynamic (PD) simulations of Torsemide for various population groups and exposure scenarios were performed through human-scale physiologically-based PK-PD (PBPK-PD) modeling of Torsemide . This study suggested that it is very important to consider disease groups in the setting of Torsemide clinical therapy .

properties

IUPAC Name

1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCDWZGWOVSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635356
Record name 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy Torsemide

CAS RN

99300-67-1
Record name 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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